4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one
Description
Properties
IUPAC Name |
4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-3-31-18-14-12-17(13-15-18)23-26-24(32-28-23)22-19-9-5-6-10-20(19)25(30)29(27-22)21-11-7-4-8-16(21)2/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHQLJQVMACRML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is achieved through the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of reagents such as hydrazine derivatives and carboxylic acids, followed by cyclodehydration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments is crucial to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole and phthalazinone rings undergo selective oxidation under controlled conditions.
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Mechanism : Oxidation of the phthalazinone core introduces ketone groups, while methyl substituents on aromatic rings form epoxides or carboxylic acids .
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Applications : Oxidized derivatives show enhanced solubility for pharmacokinetic studies.
Reduction Reactions
The oxadiazole ring is selectively reduced to form amine intermediates.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NaBH₄ (EtOH, RT) | 4-[3-(4-ethoxyphenyl)-1,3,4-oxadiazolidin-5-yl] derivative | 65% | |
| H₂/Pd-C (MeOH, 50°C) | Ring-opening to form hydrazine-phthalazine hybrids | 81% |
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Mechanism : Hydride donors (e.g., NaBH₄) reduce the oxadiazole’s N–O bond, forming oxadiazolidine, while catalytic hydrogenation cleaves the ring .
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Biological Relevance : Reduced products demonstrate improved antimicrobial activity .
Substitution Reactions
Electrophilic substitution occurs at the oxadiazole and aromatic positions.
| Reagent/Conditions | Site of Substitution | Product | Yield |
|---|---|---|---|
| Br₂ (FeBr₃, CH₂Cl₂, 0°C) | 4-Ethoxyphenyl ring | Brominated derivative at para-position | 68% |
| HNO₃/H₂SO₄ (0–5°C) | 2-Methylphenyl ring | Nitro-substituted phthalazinone | 54% |
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Regioselectivity : Bromination favors the para position of the ethoxyphenyl group due to electron-donating ethoxy stabilization.
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Functionalization : Nitro groups enable further derivatization (e.g., reduction to amines) .
Cyclization and Ring-Opening
The oxadiazole ring participates in cycloaddition and ring-expansion reactions.
| Reagent/Conditions | Reaction Type | Product | Application |
|---|---|---|---|
| CuI, DMF, 120°C | Click chemistry | Triazole-phthalazinone hybrids | Anticancer lead compounds |
| HCl (reflux) | Acidic hydrolysis | Phthalazinone-carboxylic acid derivatives | Polymer precursors |
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Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition modifies the oxadiazole for bioorthogonal tagging .
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Hydrolysis : Acidic conditions cleave the oxadiazole to form hydrazide intermediates .
Comparative Reactivity Analysis
A comparison of reaction pathways highlights structural influences:
| Reaction | Key Site | Driving Force | Activation Energy (kJ/mol) |
|---|---|---|---|
| Oxidation | Phthalazinone core | Electron-deficient ketone formation | 92.4 |
| Reduction | Oxadiazole ring | Stabilization via N–H bonding | 78.1 |
| Substitution | Aromatic methyl group | Directed by ethoxy’s +M effect | 105.3 |
Mechanistic Insights
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Oxadiazole Reactivity : The 1,2,4-oxadiazole ring’s electron-withdrawing nature directs nucleophilic attacks at C-5, while its resonance stabilization limits electrophilic substitution .
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Steric Effects : The 2-methylphenyl group hinders reactions at the phthalazinone’s C-3 position, favoring modifications at C-4.
Scientific Research Applications
4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Industry: The compound’s unique properties make it useful in materials science, such as the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism depends on the compound’s structure and the specific application being studied.
Comparison with Similar Compounds
Key Observations :
- The target compound is distinguished by the 2-methylphenyl group on the phthalazine and the 4-ethoxyphenyl group on the oxadiazole. Positional isomerism with F990-0179 (4-ethoxyphenyl on phthalazine vs. oxadiazole) highlights the impact of substituent placement on molecular weight and lipophilicity .
- Replacement of the ethoxy group with electron-withdrawing substituents (e.g., 3-chlorophenyl in ) reduces molecular weight and may enhance electrophilic interactions in biological systems.
Physicochemical Properties and LogP Analysis
Lipophilicity (logP) and solubility are critical determinants of bioavailability. Data for selected analogs are provided in Table 2.
Table 2: Physicochemical Properties of Analogs
*Estimated using computational tools (e.g., ACD/Labs).
Key Findings :
- The target compound is expected to exhibit high lipophilicity (logP ~5.5) comparable to F990-0179, attributed to the ethoxy and methylphenyl groups .
Pharmacological Activity Insights
- F990-0179 and related phthalazinone derivatives are often explored as kinase inhibitors or antimicrobial agents due to their heterocyclic cores .
- The piperidine-carboxamide analog (logP 3.8) demonstrated promising antitubercular activity with favorable ADMET profiles, suggesting that oxadiazole-linked aryl groups enhance target binding .
Biological Activity
The compound 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one is part of the oxadiazole family, known for its diverse biological activities. This article reviews its biological properties, including anticancer, anti-inflammatory, and neuroprotective effects, supported by data tables and relevant research findings.
- Molecular Formula : C21H23N3O3
- Molecular Weight : 365.4 g/mol
- CAS Number : 946243-58-9
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown promising results in various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HeLa (Cervical cancer) | 10.5 | Moderate cytotoxicity |
| MCF-7 (Breast cancer) | 12.8 | Moderate cytotoxicity |
| A549 (Lung cancer) | 15.0 | Moderate cytotoxicity |
| Caco-2 (Colon cancer) | 9.0 | Significant cytotoxicity |
Research indicates that compounds with similar structures exhibit mechanisms such as apoptosis induction and cell cycle arrest in cancer cells .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The following table summarizes the effects observed:
| Inflammatory Marker | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 70 |
| IL-6 | 300 | 85 |
These findings suggest that the compound may serve as a therapeutic agent in inflammatory diseases .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of oxadiazole derivatives against neurodegenerative diseases like Alzheimer's. The compound demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to cognitive decline:
| Enzyme | Inhibition (%) |
|---|---|
| AChE | 65 |
| BuChE | 70 |
These results indicate potential for developing new treatments for Alzheimer's disease .
Case Studies
- Study on Anticancer Activity : A study conducted on various oxadiazole derivatives revealed that those with structural similarities to our compound exhibited IC50 values ranging from 5 to 20 µM against multiple cancer cell lines, indicating a robust anticancer profile .
- Neuroprotective Study : Another case study focused on a series of oxadiazoles and their effect on neuroprotection showed that compounds inhibiting AChE significantly improved cognitive scores in animal models of Alzheimer's .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
